molecular formula C11H22O4Si B1216649 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane CAS No. 3388-04-3

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

Cat. No. B1216649
Key on ui cas rn: 3388-04-3
M. Wt: 246.37 g/mol
InChI Key: DQZNLOXENNXVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04173490

Procedure details

The coating composition according to claim 1 wherein about 57 weight percent tetraethyl orthosilicate, about 28 weight percent methyltrimethoxysilane and about 15 weight percent bis(2-hydroxyethyl)aminopropyltriethoxysilane were hydrolyzed with a mixture of water, alcohol and acetic acid and then aged.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Si]([O:11][CH2:12][CH3:13])(OCC)(OCC)OCC.[CH3:14][Si](OC)(OC)OC.OCCN([CH2:29][CH2:30][CH2:31][Si:32]([O:39][CH2:40]C)([O:36][CH2:37]C)[O:33][CH2:34]C)CCO.O.[C:43](O)(=O)[CH3:44]>>[O:11]1[CH:12]2[CH:13]1[CH2:14][CH:29]([CH2:30][CH2:31][Si:32]([O:33][CH3:34])([O:36][CH3:37])[O:39][CH3:40])[CH2:43][CH2:44]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](OCC)(OCC)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN(CCO)CCC[Si](OCC)(OCC)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O1C2CC(CCC21)CC[Si](OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.